methyl [3-(2-methoxybenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate
Description
The compound methyl [3-(2-methoxybenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate features a complex polycyclic framework combining chromene and oxazine moieties. Key structural attributes include:
- Molecular Formula: Likely analogous to the closely related compound D144-0614 (C₂₄H₂₅NO₆, MW 423.46) but with a 2-methoxybenzyl substituent instead of 3-methoxy .
- Functional Groups: A methyl ester at position 7, methyl groups at positions 6 and 10, and a ketone at position 6. The 2-methoxybenzyl group at position 3 introduces steric bulk and electronic modulation.
- Physicochemical Properties: Predicted logP ≈ 4.0 (similar to D144-0614), suggesting moderate lipophilicity conducive to membrane permeability .
Properties
Molecular Formula |
C24H25NO6 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
methyl 2-[3-[(2-methoxyphenyl)methyl]-6,10-dimethyl-8-oxo-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-7-yl]acetate |
InChI |
InChI=1S/C24H25NO6/c1-14-18-9-17-12-25(11-16-7-5-6-8-20(16)28-3)13-30-22(17)15(2)23(18)31-24(27)19(14)10-21(26)29-4/h5-9H,10-13H2,1-4H3 |
InChI Key |
FIDUEGQNKUNZPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C3CN(COC3=C2C)CC4=CC=CC=C4OC)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [3-(2-methoxybenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate typically involves multiple steps. One common method includes the reaction of 2-methoxybenzyl chloride with a chromene derivative under basic conditions to form the intermediate. This intermediate is then subjected to cyclization and oxidation reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl [3-(2-methoxybenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
Methyl [3-(2-methoxybenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antioxidant and anti-inflammatory agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of methyl [3-(2-methoxybenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate involves its interaction with various molecular targets. It may act as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound can also modulate signaling pathways involved in inflammation and cell survival .
Comparison with Similar Compounds
Chromeno-Oxazin Derivatives
Compound D144-0614 (methyl {3-[(3-methoxyphenyl)methyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-pyrano[3,2-g][1,3]benzoxazin-7-yl}acetate) :
- Structural Differences: Substitution Pattern: 3-Methoxybenzyl vs. 2-methoxybenzyl in the target compound. Ring System: Pyrano[3,2-g]benzoxazin vs. chromeno[6,7-e]oxazin, affecting conjugation and ring strain.
- Properties: Identical molecular weight (423.46) and formula (C₂₄H₂₅NO₆). logP = 4.0, polar surface area = 61.24 Ų, indicating similar bioavailability profiles.
Benzodithiazine Derivatives
Methyl 6-chloro-3-(1-methylhydrazino)-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate :
- Structural Differences: Replacement of oxazin with a sulfur-rich benzodithiazine ring. Chlorine and methylhydrazino substituents introduce distinct electronic and steric effects.
- Properties :
- Lower molecular weight (335.8 g/mol) and higher polarity (SO₂ groups).
- IR peaks at 1340–1155 cm⁻¹ confirm sulfonyl groups, absent in the target compound.
Chromene-Based Esters
Ethyl 2-((5-methoxy-2-methyl-6-((3-methyl-5-oxoisoxazol-4(5H)-ylidene)methyl)-4-oxo-4H-chromen-7-yl)oxy)acetate (12) :
- Structural Differences: Isoxazolone ring replaces the oxazin moiety, introducing a conjugated enone system. Ethyl ester vs. methyl ester in the target compound, affecting hydrolysis kinetics.
- Properties :
- Enhanced hydrogen-bond acceptors (9 vs. 6 in D144-0614) due to the isoxazolone group.
Benzoxazine Derivatives
Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates :
- Structural Differences: Simplified dihydrobenzoxazine core lacking chromene fusion.
Oxadiazole-Containing Analogues
3-(5-Methyl-1,3,4-oxadiazole-2-carbonyl)-2H-chromen-2-one (8a) :
- Structural Differences :
- Oxadiazole ring replaces the oxazin system, offering metabolic stability and hydrogen-bonding versatility.
- Properties: Higher logD (≈2.5) due to the nonpolar methyl group, compared to the target compound’s logD of 1.77 .
Comparative Data Table
Key Research Findings
- Substituent Effects : The 2-methoxybenzyl group in the target compound may improve target binding compared to 3-methoxy analogues due to steric and electronic modulation .
- Ester Hydrolysis : Methyl esters (target, D144-0614) are generally more resistant to hydrolysis than ethyl esters (e.g., compound 12), enhancing metabolic stability .
- Heterocyclic Influence : Oxazin and oxadiazole rings enhance π-stacking and hydrogen-bonding, whereas benzodithiazines introduce polar sulfonyl groups that may limit membrane permeability .
Biological Activity
Methyl [3-(2-methoxybenzyl)-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl]acetate is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex chromeno-oxazine structure with various substituents that may influence its biological properties. The presence of the methoxybenzyl group and the oxo functional group are notable for their potential interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of chromeno-oxazine compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HEPG-2) cells. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways such as those involving Bcl-2 family proteins and caspases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against a range of pathogenic bacteria. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival and proliferation.
- Induction of Apoptosis : The compound may trigger apoptotic pathways through modulation of Bcl-2 family proteins and activation of caspases.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that could contribute to their protective effects against oxidative stress in cells.
Study 1: Anticancer Efficacy
A study published in MDPI highlighted the synthesis and evaluation of chromeno derivatives against cancer cell lines. The results demonstrated that certain derivatives had an IC50 value significantly lower than established chemotherapeutic agents like ketoconazole, indicating potent anticancer activity .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of related compounds against several bacterial strains. The findings revealed that these compounds showed substantial inhibitory effects on bacterial growth, suggesting their potential as new antimicrobial agents .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | < 1.0 | Apoptosis via caspase activation |
| Anticancer | HEPG-2 | < 1.0 | Inhibition of proliferation |
| Antimicrobial | Various Bacteria | < 100 | Inhibition of cell wall synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
